molecular formula C7H4ClN3O2 B1462906 7-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-44-5

7-Chloro-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1462906
CAS No.: 1072944-44-5
M. Wt: 197.58 g/mol
InChI Key: OUZJWCHBKWOMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of this compound is approximately 197.58 . Its molecular structure includes 5 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .


Physical and Chemical Properties Analysis

This compound has a density of approximately 1.7±0.1 g/cm3, and its molar refractivity is about 47.0±0.5 cm3 . It has a polar surface area of 63 Å2 and a polarizability of 18.6±0.5 10-24 cm3 . The compound’s surface tension is approximately 70.6±7.0 dyne/cm, and its molar volume is about 118.4±7.0 cm3 .

Scientific Research Applications

Versatile Synthetic Applications

The ability of 7-Chloro-3-nitroimidazo[1,2-a]pyridine to undergo functionalization has been extensively utilized to expand the structural diversity of imidazo[1,2-a]pyridines. Through Suzuki–Miyaura cross-coupling reactions, researchers have successfully synthesized 2-arylated compounds from this substrate. These derivatives have been further transformed into amines, amides, anilines, and ureas, showcasing the compound's utility in generating a broad range of chemically diverse molecules (Bazin et al., 2013).

Bioactive Scaffold Generation

One of the remarkable applications of this compound is in the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds, which are known for their antiproliferative activity against human cancer cell lines. The sequential coupling of N-tosylhydrazones with imidazo[1,2-a]pyridines followed by reductive Cadogan annulation has been optimized to generate these bioactive scaffolds, demonstrating the compound’s potential in contributing to the development of new anticancer agents (Zhang et al., 2019).

Antitubercular Activity

The nitroimidazole class, to which this compound belongs, has been identified as a promising new class of antitubercular agents. Studies have revealed compounds derived from nitroimidazoles exhibiting potent in vitro and in vivo activities against Mycobacterium tuberculosis. This highlights the importance of this compound derivatives in the ongoing search for new treatments for tuberculosis (Upton et al., 2014).

Antiparasitic and Antitrypanosomal Effects

Derivatives of this compound have been explored for their antiparasitic and antitrypanosomal activities. These studies have identified several compounds with significant in vitro efficacy against pathogens responsible for leishmaniasis and trypanosomiasis. The compounds' selective bioactivation by parasite-specific enzymes like nitroreductases underscores their potential as targeted therapies for these diseases (Fersing et al., 2019).

Safety and Hazards

When handling 7-Chloro-3-nitroimidazo[1,2-a]pyridine, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

Currently, 7-Chloro-3-nitroimidazo[1,2-a]pyridine is used for research and development purposes . Its future applications will depend on the outcomes of ongoing and future research studies.

Properties

IUPAC Name

7-chloro-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-10-6(3-5)9-4-7(10)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZJWCHBKWOMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2[N+](=O)[O-])C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674751
Record name 7-Chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-44-5
Record name 7-Chloro-3-nitroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 3
7-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 4
7-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 5
7-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 6
7-Chloro-3-nitroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.